molecular formula C14H11ClFNO3 B1149298 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester CAS No. 104599-90-8

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester

Cat. No.: B1149298
CAS No.: 104599-90-8
M. Wt: 295.6934432
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound (CAS 104599-90-8) is a methyl ester derivative of a fluoroquinolone-class antibiotic precursor. Its structure includes a 3-quinolinecarboxylic acid backbone substituted with a cyclopropyl group at position 1, chlorine at position 7, fluorine at position 6, and a keto-oxygen at position 4 .

Properties

IUPAC Name

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBWFXIVMBFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135788
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104599-90-8
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104599-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Catalyzed Methylation

The carboxylic acid precursor, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, undergoes esterification via sulfuric acid catalysis in methanol. Adapted from the synthesis of methyl 6-bromoquinoline-3-carboxylate, this method involves:

  • Reagents : Methanol (55 mL/g acid), sulfuric acid (0.32 mL/mmol acid).

  • Conditions : 85°C for 96 hours under reflux, followed by neutralization with saturated NaHCO₃ to pH 7.

  • Yield : 97% (benchmarked against bromo analog).

Table 1: Esterification Parameters and Outcomes

ParameterValueSource
Temperature85°C
Reaction Time96 hours
Acid Catalyst Loading0.32 mL H₂SO₄ per 3 g acid
Yield97%

Critical considerations include the steric hindrance imposed by the cyclopropyl group and the electron-withdrawing effects of fluorine, which may necessitate prolonged reaction times compared to bromo analogs.

Multi-Step Synthesis via Malonic Ester Intermediate

Diethyl Malonate Acylation

The quinoline core is constructed through a malonic ester synthesis, as detailed in patent US4620007A:

  • Acylation : Diethyl malonate reacts with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of Mg(OEt)₂ to form an acylmalonate intermediate.

  • Decarboxylation : Partial hydrolysis with p-toluenesulfonic acid yields ethyl 2-(2,4-dichloro-5-fluorobenzoyl)acetate.

  • Cyclization : Treatment with triethyl o-formate/acetic anhydride generates an ethoxyacrylate derivative, which reacts with cyclopropylamine to form the cyclopropane-substituted intermediate.

Cyclopropane Ring Formation and Esterification

The final cyclization step employs NaH or K₂CO₃ in N,N-dimethylformamide (DMF) at 80–180°C to yield the quinoline core. Subsequent esterification with methyl iodide or transesterification from ethyl to methyl esters completes the synthesis.

Table 2: Cyclization Conditions and Outcomes

ParameterValueSource
BaseNaH or K₂CO₃
SolventDMF
Temperature80–180°C
Yield (Overall)60–75% (multi-step)

Challenges and Optimization

Steric and Electronic Effects

  • Cyclopropane Stability : The strain inherent to the cyclopropane ring necessitates mild basic conditions during esterification to prevent ring-opening.

  • Regioselectivity : Competing reactions at positions 1 and 8 are mitigated by steric directing groups (e.g., bulky esters).

Yield Enhancement

  • Catalyst Recycling : Mother liquor reuse in oxidation reactions improves cumulative yields to >90%.

  • Neutralization Protocols : Controlled pH adjustment during esterification prevents byproduct formation .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceutical agents and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity
    • The compound exhibits potent antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. Research indicates that derivatives of fluoroquinolones, including this methyl ester, demonstrate effective Minimum Inhibitory Concentrations (MIC) ranging from 0.15 to 3 µg/mL against various pathogens .
  • Veterinary Medicine
    • Due to its effectiveness against bacterial infections, this compound is also utilized in veterinary applications. Fluoroquinolones are commonly prescribed for treating infections in livestock and pets, highlighting the compound's versatility in both human and veterinary medicine .
  • Antimicrobial Resistance
    • The ongoing challenge of antimicrobial resistance has led to the synthesis of new derivatives based on the fluoroquinolone structure, including this compound. Modifications in the chemical structure have resulted in enhanced efficacy against resistant strains of bacteria .

Case Study 1: Synthesis and Efficacy

A study conducted by researchers involved synthesizing various derivatives of fluoroquinolones, including 3-Quinolinecarboxylic acid derivatives. The synthesized compounds were tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that modifications at the cyclopropyl position significantly improved antibacterial activity compared to earlier generations of fluoroquinolones .

Case Study 2: Veterinary Applications

In another study focused on veterinary medicine, the efficacy of this compound was assessed in treating bacterial infections in dogs and cats. The results indicated a high success rate in eliminating infections with minimal side effects, showcasing its potential as a safer alternative to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Melting Point (°C) Bioactivity Notes Reference
Target Compound (Methyl ester) 1-Cyclopropyl, 6-F, 7-Cl, 4-O, methyl ester 175–176 (decomp) Prodrug/intermediate
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-(4-Fluorophenyl), 6-F, 7-Cl, 4-O N/A High structural similarity (Score: 0.95)
Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 1-(Propynyl), 6-F, 7-Cl, ethyl ester 216–220 Enhanced thermal stability
Clinafloxacin (CAS 86393-32-0) 1-Cyclopropyl, 6-F, 7-Cl, 8-NH₂, piperazinyl N/A Broad-spectrum antibiotic (FDA-regulated)
Key Structural Insights:
  • Position 1 : Cyclopropyl or aryl groups (e.g., 4-fluorophenyl) enhance antibacterial activity by stabilizing DNA gyrase interactions .
  • Position 7: Chlorine (Cl) or piperazinyl groups improve Gram-negative coverage, while amino groups (e.g., clinafloxacin) broaden the spectrum .
  • Ester vs. Acid : Methyl/ethyl esters act as prodrugs, hydrolyzing in vivo to active carboxylic acids .

Comparison with Temafloxacin Intermediate :

  • Temafloxacin’s intermediate uses a similar cyclization but includes a 2,4-difluorophenyl group at position 1, requiring decarbonylation for activation .

Antibacterial Activity and Pharmacokinetics

Table 2: Activity and Pharmacokinetic Profiles
Compound MIC90 (μg/mL) Spectrum Key Pharmacokinetic Traits Reference
Target Compound N/A N/A Likely improved solubility vs. acid
Ciprofloxacin (acid form) 0.03–0.5 Broad (Gram±, Pseudomonas) High oral bioavailability
Clinafloxacin 0.06–0.25 Broad (including anaerobes) Parenteral use due to solubility
Cadrofloxacin 0.12–0.5 Enhanced Gram+ coverage Difluoromethoxy group reduces resistance

Activity Insights :

  • Fluorine at Position 6 : Critical for DNA gyrase inhibition; its removal reduces potency .
  • Piperazinyl at Position 7 (e.g., ciprofloxacin): Enhances Gram-negative activity, while ethylpiperazinyl (enrofloxacin) tailors veterinary use .

Stability and Toxicity Considerations

  • Thermal Stability : Methyl ester (175–176°C) decomposes at lower temperatures vs. acid form (256–257°C), suggesting ester derivatives may require controlled storage .
  • Toxicity : Piperazinyl substituents (e.g., clinafloxacin) correlate with CNS side effects, while cyclopropyl groups reduce phototoxicity .

Biological Activity

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester is a derivative of quinolone compounds, primarily recognized for its antibacterial properties. This compound, also known as fluoroquinolonic acid, serves as an intermediate in the synthesis of ciprofloxacin and other fluoroquinolone antibiotics. Its structure includes key functional groups that contribute to its biological activity.

PropertyValue
CAS Number 104599-90-8
Molecular Formula C₁₄H₁₁ClFNO₃
Molecular Weight 295.693 g/mol
Density 1.51 g/cm³
Boiling Point 441.2 °C
Melting Point Not Available

Biological Activity

The biological activity of 3-quinolinecarboxylic acid derivatives has been extensively studied, particularly in the context of their antibacterial efficacy. The following sections detail key findings from various studies.

Antibacterial Properties

  • Mechanism of Action : The compound exhibits its antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This mechanism is common among fluoroquinolone antibiotics, which disrupt bacterial cell division and lead to cell death.
  • Comparative Efficacy : Research indicates that modifications in the chemical structure significantly influence the antibacterial potency of these compounds. For instance, the presence of a cyclopropyl moiety at the N1 position enhances efficacy against certain bacterial strains compared to other substituents like ethyl groups .
  • Broad Spectrum Activity : Studies have shown that derivatives of this compound can exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and various Pseudomonas species .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the in vitro antibacterial activity of various derivatives, including 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Results demonstrated significant potency against E. coli and S. aureus strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
  • In Vivo Studies : Animal model studies have corroborated in vitro findings, showing that these compounds maintain their efficacy in living systems. For example, a study reported effective bacterial clearance in mice infected with pathogenic strains after treatment with these quinolone derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 3-quinolinecarboxylic acid derivatives is crucial for assessing their therapeutic potential.

  • Absorption and Distribution : The methyl ester form enhances lipophilicity, potentially improving absorption rates when administered orally. Studies indicate favorable bioavailability profiles for certain derivatives compared to their parent compounds .
  • Toxicological Profile : Toxicity assessments reveal that while some derivatives exhibit low toxicity levels at therapeutic doses, careful monitoring is essential due to potential side effects associated with fluoroquinolone antibiotics, such as tendonitis and QT interval prolongation .

Q & A

Q. What are the established synthetic pathways for preparing this compound, and what critical intermediates are involved?

The compound is synthesized via multi-step routes involving cyclopropane ring formation, fluorine/chloro substitution, and esterification. Key intermediates include ethyl 3-oxo-3-(halogenated phenyl)propanoate derivatives, which undergo cyclocondensation with cyclopropylamine. For example, intermediates like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate are generated via nitro-group introduction and subsequent reduction . Boc-protected piperazine/pyrrolidine derivatives (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) are also used in coupling reactions to introduce heterocyclic substituents .

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

  • Spectroscopy : IR spectroscopy confirms carbonyl (C=O) and ester (C-O) functional groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O and C–H⋯Cl interactions in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
  • Potentiometric titration : Non-aqueous titration with 0.1 M perchloric acid in anhydrous acetic acid quantifies purity .

Q. What is the primary biological activity of this compound, and how does it compare to related fluoroquinolones?

The compound exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase and topoisomerase IV. Its methyl ester group enhances bioavailability compared to free carboxylic acid derivatives. Structural analogs like ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-piperazinyl derivative) show similar mechanisms but differ in substituent effects on potency and resistance profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl, fluoro, and ester groups) influence antibacterial activity and pharmacokinetics?

  • Cyclopropyl group : Enhances Gram-negative activity by optimizing binding to gyrase-DNA complexes .
  • Fluoro/chloro substituents : Fluorine at C-6 increases membrane permeability, while chlorine at C-7 improves potency against resistant strains .
  • Methyl ester : Pro-drug strategy to improve oral absorption; enzymatic hydrolysis releases the active carboxylic acid form . Comparative SAR studies using nitroso-piperazine or pyrrolidine-oxazine substituents (e.g., finafloxacin) reveal trade-offs between solubility and target affinity .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect stability?

Single-crystal X-ray studies of intermediates (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) show triclinic crystal systems (space group P1) with parallel molecular packing stabilized by C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions. These interactions influence melting points (>300°C) and hygroscopicity, critical for storage .

Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

Discrepancies arise from variations in assay conditions (e.g., pH, bacterial strains). For example:

  • C-8 methoxy vs. nitro groups : Methoxy improves solubility but reduces potency against Pseudomonas aeruginosa, while nitro groups enhance activity but increase toxicity .
  • Piperazine vs. pyrrolidine substituents : Piperazine derivatives show better CNS penetration, but pyrrolidine analogs reduce QT interval prolongation risks . Methodological standardization (e.g., MIC assays under consistent conditions) and computational modeling (docking studies) help reconcile these differences .

Methodological Considerations

Q. What experimental design strategies optimize yield in multi-step syntheses?

  • Protection/deprotection : Use Boc groups to stabilize reactive amines during coupling reactions .
  • Purification : Chromatography (e.g., silica gel for diastereomer separation) and recrystallization (toluene/ether) improve intermediate purity .
  • Scale-up : Replace hazardous reagents (e.g., acetylenedicarboxylic acid esters) with malonic acid diethyl ester for safer decarboxylation steps .

Q. How can stability issues (e.g., ester hydrolysis or photodegradation) be mitigated during storage?

  • Storage : Airtight containers under inert gas (N₂/Ar) and protection from light prevent hydrolysis and radical degradation .
  • Formulation : Lyophilization with stabilizers (e.g., mannitol) extends shelf life for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.